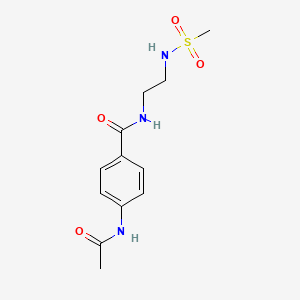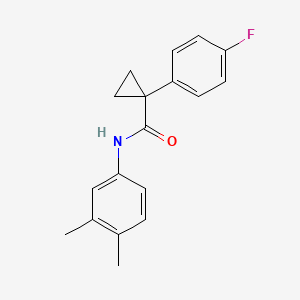![molecular formula C16H23NO2 B6574667 N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide CAS No. 1172978-31-2](/img/structure/B6574667.png)
N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide
Overview
Description
“N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide” is a complex organic compound. Similar compounds, such as "[2-(3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride" and "N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline" , are used in biochemical research.
Molecular Structure Analysis
The molecular structure of similar compounds, such as “[2-(3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride”, has been analyzed using 1H-, 13C-,1 H/13C (HETCOR) NMR and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “[2-(3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride”, include a molecular weight of 229.75, a solid physical form, and a storage temperature at room temperature .Scientific Research Applications
Crystal Structure and Molecular Conformation
- Crystal Structure Analysis : A study by Nitek et al. (2022) examined the crystal structures of related aroxyalkylaminoalcohol derivatives with anticonvulsant activity. This research provides insights into how molecular conformations and intermolecular interactions can influence the pharmacological properties of similar compounds.
Synthesis and Biological Activity
Synthesis and Antibacterial Activity : Research by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of related compounds and their antibacterial and anti-enzymatic activities. Such studies are crucial for understanding the potential biomedical applications of similar compounds.
Anticonvulsant Properties : A study by Waszkielewicz et al. (2015) explored the synthesis and evaluation of anticonvulsant activity of compounds structurally related to N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide. This kind of research contributes to the development of new therapeutic agents.
Chemical Properties and Reactions
- Ligand Bonding Properties : The study by Esquius et al. (2002) investigated the synthesis and bonding properties of related ligands with metal ions. Understanding these interactions is essential for applications in catalysis and materials science.
Pharmacological Applications
- Antioxidant and Anti-Inflammatory Activities : Madhavi and Sreeramya (2017) conducted a study on related compounds, exploring their antioxidant and anti-inflammatory activities. Such research is significant for the development of new drugs targeting oxidative stress and inflammation-related diseases (Madhavi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-9-13(2)11-15(10-12)19-8-7-17-16(18)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDJACWYGFCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6574585.png)

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)